
9-Fluoro-2',16beta-dihydro-11beta-hydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-(3-carboxypropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is a synthetic steroidal compound It is characterized by its unique structure, which includes a fluorine atom at the 9th position and a pyrazole ring fused to the pregnane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes a series of chemical transformations, including fluorination, hydroxylation, and pyrazole ring formation. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The fluorine atom can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-fluoro-11beta-hydroxypregna-4,16-diene-3,20-dione
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
Uniqueness
Compared to similar compounds, 9-fluoro-2’,16beta-dihydro-11beta-hydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-(3-carboxypropionate) is unique due to its specific structural features, such as the presence of a pyrazole ring and a carboxypropionate group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
72149-81-6 |
|---|---|
Molekularformel |
C26H31FN2O7 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
4-[2-[(1S,2S,4R,8R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,14,17-trien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H31FN2O7/c1-23-8-7-16(30)9-14(23)3-4-17-18-10-15-12-28-29-26(15,24(18,2)11-19(31)25(17,23)27)20(32)13-36-22(35)6-5-21(33)34/h7-9,12,15,17-19,29,31H,3-6,10-11,13H2,1-2H3,(H,33,34)/t15-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
JHMWESIDSWHTBD-RTZWZHLNSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O |
Kanonische SMILES |
CC12CC(C3(C(C1CC4C2(NN=C4)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=CC53C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



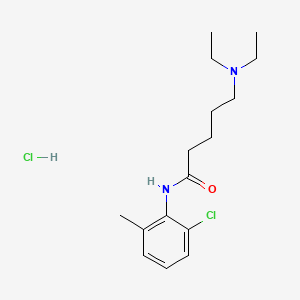
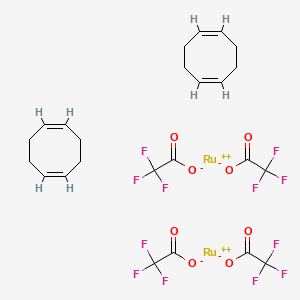
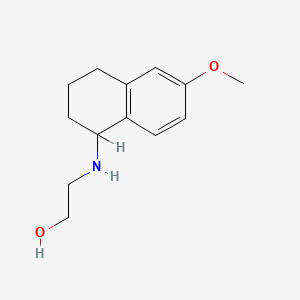
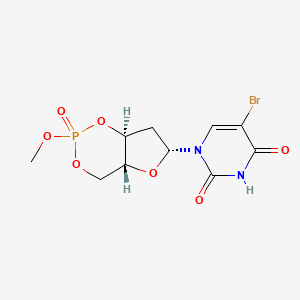

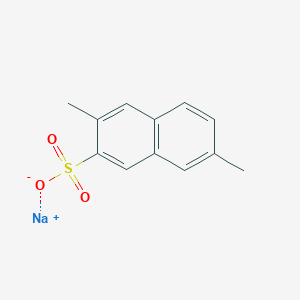

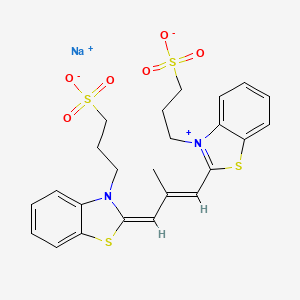

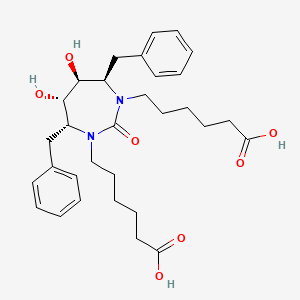
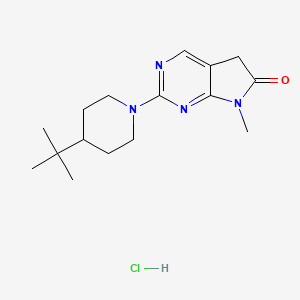
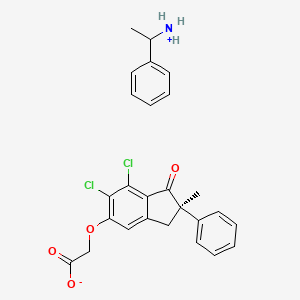
![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
